molecular formula C17H24N4O3 B6805464 N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide

Cat. No.: B6805464
M. Wt: 332.4 g/mol
InChI Key: ROFVGXZVMWTROL-UHFFFAOYSA-N
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Description

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with an acetyl(methyl)amino group, a cyclopropyl group, and a morpholine ring

Properties

IUPAC Name

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-11-9-21(10-15(24-11)13-4-5-13)17(23)19-14-6-7-16(18-8-14)20(3)12(2)22/h6-8,11,13,15H,4-5,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVGXZVMWTROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2CC2)C(=O)NC3=CN=C(C=C3)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-aminopyridine, undergoes acetylation using acetic anhydride to form N-acetyl-3-aminopyridine.

    Cyclopropylation: The N-acetyl-3-aminopyridine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.

    Morpholine Ring Formation: The intermediate is further reacted with 2-chloro-6-methylmorpholine in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the pyridine ring.

Scientific Research Applications

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[6-[acetyl(methyl)amino]pyridin-3-yl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide: shares structural similarities with other pyridine and morpholine derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both cyclopropyl and morpholine groups.

Uniqueness

  • The combination of the pyridine ring with the morpholine and cyclopropyl groups imparts unique chemical and biological properties to the compound.
  • Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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